molecular formula C10H16ClN3 B2597133 1-(3-Methylpyridin-2-yl)piperazine hydrochloride CAS No. 2007909-71-7

1-(3-Methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B2597133
CAS No.: 2007909-71-7
M. Wt: 213.71
InChI Key: SBNAPZWZFDNBED-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a chemical compound with the CAS Number 2007909-71-7 and a molecular weight of 213.71 g/mol . It is offered with a purity of 97% . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Piperazine derivatives are privileged structures in medicinal chemistry, frequently utilized as building blocks in the synthesis of pharmacologically active molecules . The piperazine ring is a common feature in drug discovery due to its ability to improve water solubility and influence the pharmacokinetic properties of a molecule . Its structure, featuring a pyridine ring linked to a piperazine, makes it a valuable synthon for constructing more complex molecules, particularly in the development of compounds for neurological and anti-infective research . For example, piperazine-based scaffolds are explored in anticonvulsant research and as starting points for anti-mycobacterial agents . The compound has a LogP of 1.44 . Researchers should handle this material with appropriate precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNAPZWZFDNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine groups on the piperazine ring undergo alkylation and acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) substitutes hydrogen atoms on the piperazine nitrogen, forming N-alkyl derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, enhancing steric and electronic properties .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProduct
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative
AcylationAcetyl chloride, TEA, CH₂Cl₂, RTAcetylated amide

N-Oxidation

The pyridine ring undergoes N-oxidation using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and enhances solubility .

Key Finding :

  • N-Oxide derivatives of similar piperazine-pyridine hybrids exhibit altered receptor-binding affinities, as observed in muscarinic acetylcholine receptor modulation studies .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions. For instance:

  • Reaction with Cu(II) or Cd(II) salts forms stable coordination complexes, characterized by spectroscopic methods .

Example Complex :
[Cu(C10H15N3)Cl2]\cdotpH2O\text{[Cu(C}_{10}\text{H}_{15}\text{N}_3\text{)Cl}_2\text{]·H}_2\text{O}

  • Geometry : Distorted octahedral (confirmed by X-ray crystallography) .

Nucleophilic Substitution

The pyridine ring’s methyl group can be functionalized via electrophilic substitution. For example:

  • Bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions yields brominated derivatives.

Reaction Pathway :

  • Bromination : NBS, AIBN, CCl₄, reflux → 5-bromo-3-methylpyridin-2-yl intermediate.

  • Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .

Reductive Amination

The primary amine on piperazine participates in reductive amination with aldehydes/ketones. For example:

  • Reaction with formaldehyde and NaBH(OAc)₃ yields N-methylpiperazine derivatives .

Application :

  • This method was used to synthesize radiolabeled analogs for positron emission tomography (PET) imaging .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

  • Buchwald-Hartwig Amination : With aryl halides and Pd catalysts to form C–N bonds .

  • Ulmann Coupling : With aryl iodides and CuI catalysts .

Case Study :

  • Coupling with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives produced bioactive molecules with M₃ muscarinic receptor activity .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it reacts with bases (e.g., NaOH) to liberate the free base form. Conversely, treatment with HCl regenerates the salt, optimizing solubility for pharmaceutical formulations .

Comparative Reactivity Table

Reaction TypeReagentsKey ProductBiological Relevance
AlkylationMethyl iodideN-MethylpiperazineEnhanced lipophilicity
N-OxidationmCPBAPyridine N-oxideImproved solubility
CoordinationCuCl₂Metal complexCatalytic/imaging applications
Reductive AminationFormaldehyde/NaBH(OAc)₃N-Methyl derivativePET tracer synthesis

Research Highlights

  • Anticancer Activity : Derivatives showed cytotoxicity against hypopharyngeal tumor cells via receptor modulation.

  • Neurological Applications : Demonstrated muscarinic receptor PAM activity, suggesting potential in treating neuroinflammatory disorders .

  • Structural Insights : X-ray studies of metal complexes revealed key bonding patterns influencing reactivity .

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of piperazine compounds, including 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, exhibit antipsychotic effects. For instance, a study on related compounds demonstrated that they could activate both G-protein and β-arrestin signaling at dopamine receptors, which is crucial for managing conditions like schizophrenia. These compounds showed high blood-brain barrier permeability and selective activation of serotonin receptors without significant side effects associated with traditional antipsychotics .

Cancer Treatment

Recent investigations have highlighted the potential of piperazine derivatives in cancer therapy. A study synthesized novel compounds based on piperazine structures that were tested against various human cancer cell lines, including pancreatic cancer models. Modifications led to increased cytotoxicity, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .

Neurological Disorders

The compound has also been studied for its effects on neurological disorders. It has been identified as a potential agonist for muscarinic M4 receptors, which are implicated in diseases such as Alzheimer's and Parkinson's disease. The modulation of these receptors could provide new therapeutic avenues for treating cognitive dysfunctions associated with these conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Studies have shown that modifications to the piperazine ring and attached substituents significantly influence biological activity. For example, changing functional groups can enhance binding affinity to specific receptors, thereby improving therapeutic outcomes in various applications .

Case Studies and Research Findings

Study Focus Findings
Study on SYA16263Antipsychotic actionShowed potential antipsychotic properties with minimal side effects; high affinity for dopamine receptors .
Cancer Cell Line ScreeningAnticancer activityIdentified compounds with significant cytotoxicity against pancreatic cancer cells; structure modifications enhanced activity .
M4 Receptor AgonismNeurological applicationsDemonstrated effectiveness in modulating M4 receptors; potential for treating Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Analogs

The following piperazine derivatives share structural similarities but differ in substituents and pharmacological profiles:

Compound Name Substituent(s) Key Receptor Targets Biological Effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-chlorophenyl group 5-HT1B, 5-HT2C Suppresses locomotor activity ; modulates serotonin pathways
1-(2-Methoxyphenyl)piperazine (MPP) 2-methoxyphenyl group 5-HT1A, 5-HT1B Inhibits sympathetic nerve discharge (SND) ; used in receptor binding studies
1-(2,3,4-Trimethoxybenzyl)piperazine 2,3,4-trimethoxybenzyl group Not specified Intermediate for antihypertensive agents (e.g., trimetazidine)
HBK Series (e.g., HBK14–HBK19) Phenoxyalkyl and aryl groups Dopamine D2, serotonin receptors Antipsychotic potential with varied substituent-dependent efficacy

Receptor Binding and Pharmacological Differences

  • 5-HT Receptor Specificity: mCPP (1-(3-chlorophenyl)piperazine): Acts as a 5-HT1B/2C agonist, reducing locomotor activity in rats at 1–10 mg/kg doses. This effect is blocked by 5-HT antagonists like metergoline . MPP (1-(2-methoxyphenyl)piperazine): Exhibits 5-HT1A/1B affinity, causing dose-dependent SND inhibition in cats at 0.25–2 µg doses. Effects are reversible with spiperone .
  • Dopaminergic and Sigma Receptor Interactions: Piperazine derivatives like HBK14–HBK19 incorporate phenoxyalkyl chains, enhancing dopamine D2 receptor binding .

Research Findings and Clinical Implications

Behavioral and Neurological Effects

  • mCPP : Reduces locomotor activity via 5-HT1C receptor activation, potentiated by 5-HT neurotoxin pretreatment .
  • MPP: At higher doses (>50 µg), induces spontaneous tail-flicks in rats, suggesting dual excitatory/inhibitory roles in nociception .

Biological Activity

1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.

  • Molecular Formula : C10H15N3
  • Molecular Weight : 177.251 g/mol
  • Structure : The compound features a piperazine ring substituted with a 3-methylpyridine group, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which could lead to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Effects : Research indicates that derivatives of piperazine compounds, including this one, show activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
1-(3-Methylpyridin-2-yl)piperazineS. aureus3.12 - 12.5
Control (Ciprofloxacin)S. aureus2

Antiviral Activity

The compound has also been explored for its antiviral properties:

  • Chlamydia Inhibition : It has been noted that piperazine derivatives can selectively inhibit Chlamydia species, suggesting potential use in treating chlamydial infections .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    A series of piperazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The study found that compounds with a similar piperazine structure exhibited promising results, with some achieving MIC values as low as 1.56 µg/mL . This suggests that this compound could be a candidate for further investigation in tuberculosis therapy.
  • Neuropharmacological Studies :
    In neuropharmacological research, the compound has been shown to affect serotonin receptors, indicating potential applications in treating mood disorders or anxiety .

Comparative Analysis

When compared to other piperazine derivatives, this compound demonstrates unique properties:

CompoundActivity TypeNotable Effects
1-(3-Methylpyridin-2-yl)piperazineAntimicrobial, AntiviralEffective against S. aureus, selective for Chlamydia
PBTZ169AntitubercularInhibits DprE1; effective against TB
CiprofloxacinBroad-spectrum AntibioticStandard control for antibacterial efficacy

Q & A

Q. What are the common synthetic routes for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A widely used approach involves cyclo-condensation reactions. For example, diethanolamine can be halogenated to form β,β'-dihalogenated intermediates, which are then reacted with substituted anilines under catalyst-free aqueous conditions to yield piperazine derivatives . Optimize efficiency by adjusting molar ratios (e.g., 1:1.2 for amine:halogenated precursor), temperature (80–100°C), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis, purify via recrystallization using ethanol or acetone to remove unreacted precursors .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Use reversed-phase chromatography with a C18 column and micellar mobile phases (e.g., 0.1 M SDS, 3% pentanol, pH 7.0) to separate the compound from degradation products or impurities. Retention times typically range between 8–12 minutes .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) and IR (N-H stretches at ~3300 cm1^{-1}, C-Cl stretches at 750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H]+^+ peak at m/z ~238) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential acute toxicity (oral LD50_{50} ~300 mg/kg in rodents) .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation. Monitor for discoloration, which indicates degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and HSQC to confirm connectivity, especially for regioisomers. For example, NOESY can differentiate between 3-methylpyridinyl and 4-methylpyridinyl positional isomers .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., 1-(3-Methylpyridin-2-yl)piperazine N-oxide) and adjust reaction conditions (e.g., lower oxygen exposure) to suppress their formation .

Q. What strategies are effective in mitigating degradation during long-term storage?

  • Methodological Answer :
  • Stabilization : Add antioxidants (e.g., 0.1% BHT) to ethanol-based stock solutions. Use amber vials to block UV-induced decomposition.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify major degradation pathways (e.g., hydrolysis of the piperazine ring under acidic conditions) .

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

  • Methodological Answer :
  • Kinetic Studies : Track reaction progress via in-situ FTIR or 1^1H NMR to identify rate-determining steps (e.g., nucleophilic substitution vs. ring-opening).
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nitrogen incorporation into the piperazine ring, confirming intermediates .

Q. What methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer :
  • UPLC-PDA : Employ a BEH C18 column (1.7 µm) with a gradient elution (0.1% TFA in water/acetonitrile) to achieve baseline separation of impurities at 0.1% w/w levels.
  • Reference Standards : Use certified impurities (e.g., 1-(3-Methylpyridin-2-yl)piperazine N-oxide) for calibration, sourced from analytical reference libraries .

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